molecular formula C41H81NO5 B11937527 nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate

nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate

カタログ番号: B11937527
分子量: 668.1 g/mol
InChIキー: HNXPBKZYFNMSPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate is a complex ester-amide hybrid compound characterized by:

  • Nonyl ester group: A C₉H₁₉ alkyl chain linked via an ester bond.
  • Hexanoate backbone: A six-carbon chain serving as the central scaffold.
  • Branched substituent: A tertiary amine group with two arms:
    • 6-Heptadecan-9-yloxy-6-oxohexyl: A hexyl chain modified with a heptadecyl (C₁₇H₃₅) ether and a terminal ketone group.
    • 3-Hydroxypropyl: A three-carbon chain with a hydroxyl group at the third position.

特性

分子式

C41H81NO5

分子量

668.1 g/mol

IUPAC名

nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate

InChI

InChI=1S/C41H81NO5/c1-4-7-10-13-16-19-28-38-46-40(44)32-24-20-26-34-42(36-29-37-43)35-27-21-25-33-41(45)47-39(30-22-17-14-11-8-5-2)31-23-18-15-12-9-6-3/h39,43H,4-38H2,1-3H3

InChIキー

HNXPBKZYFNMSPU-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

製品の起源

United States

準備方法

合成経路と反応条件

ノニル 6-[(6-ヘプタデカン-9-イルオキシ-6-オキソヘキシル)-(3-ヒドロキシプロピル)アミノ]ヘキサノエートの合成は、一般的にエステル化、アミド化、エーテル化反応を含む複数の段階を必要とします。このプロセスは、ヘプタデカン-9-イルオキシ中間体の調製から始まり、続いて制御された条件下でヘキサン酸誘導体との反応が行われます。

工業的製造方法

この化合物の工業的製造には、高収率と高純度を確保するために、自動反応器と連続フローシステムを用いた大規模合成が含まれる場合があります。 反応条件は、副生成物を最小限に抑え、効率を最大化するために最適化されています .

化学反応の分析

科学研究への応用

ノニル 6-[(6-ヘプタデカン-9-イルオキシ-6-オキソヘキシル)-(3-ヒドロキシプロピル)アミノ]ヘキサノエートは、科学研究で多岐にわたる応用を持っています。

    化学: 有機合成の試薬として、および反応機構を研究するためのモデル化合物として使用されます。

    生物学: 細胞膜との相互作用とシグナル伝達経路における潜在的な役割について調査されています。

    医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について検討されています。

    産業: 特殊化学品や界面活性剤の配合に使用されています.

科学的研究の応用

Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

作用機序

類似化合物の比較

類似化合物

  • ノニル 8-[(6-ヘプタデカン-9-イルオキシ-6-オキソヘキシル)-(2-ヒドロキシエチル)アミノ]オクタノエート
  • ノニル 7-[(6-ヘプタデカン-9-イルオキシ-6-オキソヘキシル)-(3-ヒドロキシプロピル)アミノ]ヘプタノエート

独自性

ノニル 6-[(6-ヘプタデカン-9-イルオキシ-6-オキソヘキシル)-(3-ヒドロキシプロピル)アミノ]ヘキサノエートは、官能基と炭化水素鎖の特定の組み合わせによってユニークであり、独特の物理化学的特性と生物学的活性を発揮します。その構造により、多様な化学修飾が可能になり、さまざまな用途に役立つ化合物になります。

類似化合物との比較

Structural and Molecular Differences

Property Nonyl 6-[(6-Heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate Dodecan-4-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate Decan-2-yl 6-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)hexanoate
Ester alkyl chain Nonyl (C₉H₁₉) Dodecan-4-yl (C₁₂H₂₅) Decan-2-yl (C₁₀H₂₁)
Hydroxyalkyl substituent 3-Hydroxypropyl (C₃H₇OH) 2-Hydroxyethyl (C₂H₅OH) 2-Hydroxyethyl (C₂H₅OH)
Molecular formula ~C₄₃H₈₅NO₅* C₄₃H₈₅NO₅ C₄₁H₈₁NO₅
Molecular weight (g/mol) ~696* 696.14 668.09

*Inferred based on structural analogy to .

Key Observations

Alkyl Chain Length: The nonyl ester (C₉) in the target compound is shorter than the dodecan-4-yl (C₁₂) and decan-2-yl (C₁₀) groups in analogs . This reduces hydrophobicity slightly compared to the dodecan-4-yl derivative but increases it relative to the decan-2-yl analog.

Hydroxyalkyl Substituent :

  • The 3-hydroxypropyl group (C₃H₇OH) in the target compound provides an additional carbon and hydroxyl group compared to the 2-hydroxyethyl (C₂H₅OH) in analogs. This may enhance hydrogen-bonding capacity and solubility in polar solvents.

Molecular Weight :

  • The target compound’s molecular weight (~696 g/mol) aligns closely with the dodecan-4-yl analog (696.14 g/mol) due to similar core structures. The decan-2-yl analog is lighter (668.09 g/mol) due to its shorter ester chain .

Implications of Structural Variations

  • Solubility : Longer alkyl chains (e.g., dodecan-4-yl) increase hydrophobicity, favoring lipid solubility and membrane permeability. The 3-hydroxypropyl group may improve water solubility compared to 2-hydroxyethyl analogs.
  • Stability : The ketone and ester groups in all compounds suggest susceptibility to hydrolysis under acidic or basic conditions.

生物活性

Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate is a complex organic compound notable for its diverse biological activities. With the molecular formula C43H85NO5C_{43}H_{85}NO_5, this compound features a long hydrocarbon chain and various functional groups, making it significant in fields such as medicinal chemistry and biochemistry.

Chemical Structure

The compound's structure consists of a nonyl group attached to a hexanoate moiety, which is further modified by a heptadecan-9-yloxy group and an amino group linked to a hydroxypropyl chain. This unique configuration enhances its interaction with biological membranes and proteins.

Structural Representation

Component Description
Molecular Formula C43H85NO5C_{43}H_{85}NO_5
Functional Groups Hydrocarbon chains, amino group, hydroxypropyl chain
Key Features High hydrophobicity due to long carbon chains

Biological Activity

Research indicates that Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial formulations.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Potential Therapeutic Applications : The compound has been investigated for its role in treating cardiovascular diseases and dyslipidemias due to its ability to modulate lipid profiles.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate significantly reduced the viability of Staphylococcus aureus in vitro, showcasing its potential as an antimicrobial agent.
  • Lipid Modulation Study : Research published in Biochemical Pharmacology indicated that the compound could lower triglyceride levels in animal models, suggesting its utility in managing dyslipidemia.

The biological activity of Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate is primarily attributed to its interaction with cell membranes and proteins. By integrating into lipid bilayers, it alters membrane dynamics, which can lead to changes in cellular signaling pathways and metabolic processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of Nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate, it is useful to compare it with structurally similar compounds.

Compound Name Molecular Formula Unique Features
Nonyl 8-[(6-heptadecan-9-yloxy)-(2-hydroxyethyl)amino]octanoateC41H83NO5C_{41}H_{83}NO_5Different positioning of functional groups
Nonyl 7-[(6-heptadecan-9-yloxy)-(3-hydroxypropyl)amino]heptanoateC41H81NO5C_{41}H_{81}NO_5Variation in chain length affecting hydrophobicity
Heptadecan-9-yloxy hexanoateC24H48O2C_{24}H_{48}O_2Simpler structure lacking amino modifications

These comparisons highlight how variations in structure can influence the biological properties and potential applications of similar compounds.

Q & A

Q. What are the key structural features of nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate, and how do they influence its functionality in drug delivery systems?

The compound features:

  • A long hydrophobic heptadecane chain (C17) that enhances lipid bilayer integration.
  • A nonyl ester group (C9) contributing to solubility modulation.
  • A 3-hydroxypropylaminohexanoate backbone enabling pH-responsive interactions.
  • Ester and amide linkages that allow controlled hydrolysis for payload release.

The hydrophobic chain facilitates self-assembly into lipid nanoparticles (LNPs), while the hydroxypropyl group improves colloidal stability and cellular uptake via hydrogen bonding . The ester groups enable enzymatic or pH-triggered degradation, critical for nucleic acid delivery .

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

Synthesis typically involves:

Step 1 : Acylation of heptadecan-9-ol with a hexanoic acid derivative under anhydrous conditions to form the 6-oxohexyl intermediate.

Step 2 : Amidation with 3-hydroxypropylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

Step 3 : Esterification with nonyl alcohol via Steglich esterification.

Purity (>95%) is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (confirming absence of unreacted amines or esters) .

Q. Which characterization techniques are essential for confirming its structure and stability?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., δ 4.1 ppm for ester-linked methylene) and confirms branching .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 750.5 [M+H]+).
  • FTIR : Identifies carbonyl stretches (C=O at 1730 cm⁻¹ for esters, 1650 cm⁻¹ for amides).
  • DSC/TGA : Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How does the positioning of the 3-hydroxypropyl group affect nucleic acid encapsulation efficiency?

Comparative studies of analogs show:

  • 3-Hydroxypropyl vs. 2-hydroxyethyl : The longer propyl chain increases LNP surface hydration, reducing opsonization and improving circulation time. However, excessive hydrophilicity (e.g., 4-hydroxybutyl) disrupts lipid packing, lowering encapsulation efficiency by ~15% .
  • Optimal positioning : The β-hydroxy group in 3-hydroxypropyl balances hydrogen bonding and steric effects, achieving >80% siRNA encapsulation (vs. 65% for 2-hydroxyethyl analogs) .

Q. What experimental strategies resolve contradictions in cellular uptake data across in vitro vs. in vivo models?

Discrepancies arise due to:

  • Serum protein interference : Use serum-free assays in vitro vs. PEGylation to mitigate protein adsorption in vivo .
  • Endosomal escape variability : Employ pH-sensitive dyes (e.g., LysoTracker) to quantify endosomal rupture kinetics. Adjust the pKa of the amino group (target: 6.5–6.8) via alkyl chain length modifications .
  • Validation : Cross-correlate flow cytometry (in vitro) with live-animal imaging (e.g., Cy5-labeled LNPs in murine models) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeted delivery to hepatocytes?

Key SAR insights:

  • Heptadecane chain length : C17 maximizes LDL receptor binding (critical for liver targeting). Truncation to C15 reduces hepatic uptake by 40% .
  • Nonyl ester vs. octyl : Nonyl’s longer chain enhances albumin binding, prolonging half-life from 4h to 8h in circulation .
  • Aminohexanoate spacer : A 6-carbon spacer minimizes steric hindrance during receptor-ligand interaction vs. shorter spacers .

Q. What methodologies quantify the impact of batch-to-batch variability in synthesis on LNP efficacy?

  • DoE (Design of Experiments) : Vary reaction temperature (50–70°C) and solvent (THF vs. DCM) to identify critical process parameters.
  • QbD (Quality by Design) : Link HPLC impurity profiles (e.g., <2% residual amine) to in vitro transfection efficiency via PLS regression .
  • Accelerated stability testing : Store LNPs at 4°C/25°C/40°C and monitor particle size (DLS) and mRNA integrity (agarose gel electrophoresis) over 28 days .

Methodological Best Practices

Q. How to design a robust protocol for assessing cytotoxicity of this compound in primary cell lines?

  • Dose range : Test 0.1–100 µM, using empty LNPs as a negative control.
  • Assays : Combine MTT (mitochondrial activity) and LDH release (membrane integrity).
  • Time points : 24h (acute toxicity) and 72h (chronic effects).
  • Mitigation : If IC50 <10 µM, introduce PEGylation or reduce amine content to lower surface charge .

Q. What computational tools predict interactions between this compound and mRNA?

  • Molecular Dynamics (MD) : Simulate lipid-mRNA binding using GROMACS (force field: CHARMM36). Key metrics: Gibbs free energy of binding (ΔG < −30 kcal/mol indicates stable complexes) .
  • Coarse-grained modeling : Predict LNP morphology (e.g., lamellar vs. micellar) with Martini 3.0 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。